molecular formula C19H20ClFN4O2S B2952796 5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893904-12-6

5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2952796
CAS No.: 893904-12-6
M. Wt: 422.9
InChI Key: ZMSNNPNWOOKHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimido[4,5-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate diamines and carbonyl compounds under acidic or basic conditions.

    Introduction of the isobutyl and dimethyl groups: Alkylation reactions using suitable alkyl halides in the presence of a base are employed.

    Attachment of the 2-chloro-6-fluorobenzylthio group: This step involves a nucleophilic substitution reaction where a thiol group reacts with a 2-chloro-6-fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Alcohols: from reduction.

    Halogenated or nitrated derivatives: from substitution reactions.

Scientific Research Applications

5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • Various coumarin derivatives

Comparison

Compared to similar compounds, 5-((2-chloro-6-fluorobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O2S/c1-10(2)8-14-22-16-15(18(26)25(4)19(27)24(16)3)17(23-14)28-9-11-12(20)6-5-7-13(11)21/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSNNPNWOOKHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)SCC3=C(C=CC=C3Cl)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.